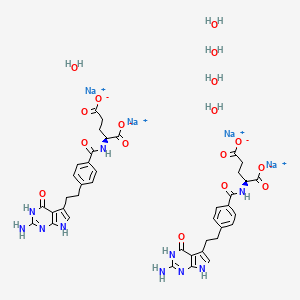

Pemetrexed disodium hemipentahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le pemetrexed disodique est un médicament de chimiothérapie principalement utilisé pour le traitement du mésothéliome pleural et du cancer du poumon non à petites cellules. C'est un inhibiteur métabolique analogue du folate qui perturbe les processus métaboliques dépendants du folate essentiels à la réplication cellulaire . Le pemetrexed disodique est commercialisé sous le nom de marque Alimta, entre autres .

Applications De Recherche Scientifique

Pemetrexed disodium has a wide range of scientific research applications:

Chemistry: Used as a model compound to study folate analogs and their interactions.

Biology: Investigated for its effects on cellular metabolism and DNA synthesis.

Industry: Employed in the development of new antifolate drugs and in the study of drug resistance mechanisms.

Mécanisme D'action

Target of Action

Pemetrexed disodium hydrate is a potent antifolate that primarily targets thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes play crucial roles in folate metabolism, which is essential for cell proliferation .

Mode of Action

Pemetrexed disodium hydrate inhibits its targets by disrupting the formation of DNA and RNA, thereby hindering the ability of cancer cells to replicate and repair themselves . By inhibiting these enzymes, Pemetrexed disrupts the formation of DNA and RNA, thereby hindering the ability of cancer cells to replicate and repair themselves .

Biochemical Pathways

The compound disrupts folate-dependent metabolic processes essential for cell replication . It inhibits multiple enzyme targets involved in pyrimidine and purine synthesis . These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase .

Pharmacokinetics

The pharmacokinetics of Pemetrexed disodium hydrate have been evaluated in cancer patients with a variety of solid tumors when administered as a single agent in doses ranging from 0.2 to 838 mg/m² infused over a 10-minute period .

Result of Action

The inhibition of these enzymes results in the disruption of DNA and RNA formation, which are required for the growth and survival of both normal cells and cancer cells . This leads to cell death, particularly in rapidly dividing tumor cells .

Action Environment

The action of Pemetrexed disodium hydrate can be influenced by environmental factors. For instance, it has been found that the compound dehydrates at 79 °C by first forming hemipentahydrate which further dehydrates at 126 °C to form an amorphous phase . This suggests that the compound’s action, efficacy, and stability can be affected by temperature changes.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pemetrexed disodium hemipentahydrate plays a crucial role in biochemical reactions by inhibiting several key enzymes involved in the folate pathway. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By inhibiting these enzymes, this compound disrupts the synthesis of thymidine and purine nucleotides, which are essential for DNA replication and cell division .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of mesothelioma cell lines and shows synergistic effects when combined with cisplatin . The compound induces autophagy and apoptosis in cancer cells, thereby reducing tumor growth . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by disrupting folate-dependent metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting key enzymes in the folate pathway. This inhibition disrupts the synthesis of thymidine and purine nucleotides, leading to impaired DNA replication and cell division . The compound is taken into cells by membrane carriers such as the reduced folate carrier and membrane folate binding protein transport systems . Once inside the cell, it is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase, which enhances its inhibitory effects on thymidylate synthase and glycinamide ribonucleotide formyltransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is primarily eliminated in the urine, with 70% to 90% of the dose recovered unchanged within the first 24 hours following administration . In vitro studies have shown that this compound inhibits the growth of mesothelioma cell lines and shows synergistic effects when combined with cisplatin . Long-term effects on cellular function include the induction of autophagy and apoptosis, leading to reduced tumor growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The maximum tolerated dose was found to be 700 mg/m², with dose-limiting toxicities including neutropenia, thrombocytopenia, and cumulative fatigue . Higher doses of this compound can lead to toxic or adverse effects, such as bone marrow suppression and gastrointestinal toxicity .

Metabolic Pathways

This compound is involved in the folate metabolic pathway. It inhibits key enzymes such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase, which are essential for the synthesis of thymidine and purine nucleotides . By disrupting these metabolic pathways, this compound impairs DNA replication and cell division .

Transport and Distribution

This compound is transported into cells by both the reduced folate carrier and membrane folate binding protein transport systems . Once inside the cell, it is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase . These polyglutamate forms are retained in cells and enhance the inhibitory effects of this compound on thymidylate synthase and glycinamide ribonucleotide formyltransferase .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on folate-dependent enzymes . The compound is taken into cells by membrane carriers and converted to polyglutamate forms, which are retained in the cytoplasm and enhance its inhibitory effects . This localization is crucial for the compound’s activity and function in disrupting DNA replication and cell division .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation du pemetrexed disodique implique plusieurs étapes, à commencer par la synthèse d'intermédiaires clés. Une méthode consiste à acyler l'acide 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)éthyl]benzoïque dans l'acide acétique et l'anhydride acétique . L'intermédiaire est ensuite traité pour obtenir le produit final.

Méthodes de production industrielle : La production industrielle du pemetrexed disodique comprend la préparation de formes amorphes stables et de l'hemipentahydrate. Le procédé consiste à dissoudre le diacide pemetrexed dans de l'hydroxyde de sodium, à ajuster le pH, puis à ajouter de l'éthanol . Le produit résultant est ensuite purifié et cristallisé pour obtenir la forme souhaitée.

Analyse Des Réactions Chimiques

Types de réactions : Le pemetrexed disodique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants:

Oxydation : Implique l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Utilise généralement des agents réducteurs comme le borohydrure de sodium.

Substitution : Utilise des réactifs tels que les halogénoalcanes en conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du pemetrexed, qui sont souvent utilisés pour étudier ses propriétés pharmacologiques .

4. Applications de la recherche scientifique

Le pemetrexed disodique a un large éventail d'applications de recherche scientifique:

Chimie : Utilisé comme composé modèle pour étudier les analogues du folate et leurs interactions.

Biologie : Investigué pour ses effets sur le métabolisme cellulaire et la synthèse de l'ADN.

Industrie : Utilisé dans le développement de nouveaux médicaments antifolates et dans l'étude des mécanismes de résistance aux médicaments.

5. Mécanisme d'action

Le pemetrexed disodique exerce ses effets en inhibant plusieurs enzymes clés impliquées dans le métabolisme du folate et la synthèse des purines et des pyrimidines. Ces enzymes comprennent la thymidylate synthase, la dihydrofolate réductase et la glycinamide ribonucléotide formyltransférase . En inhibant ces enzymes, le pemetrexed disodique perturbe la synthèse de l'ADN et de l'ARN, entraînant la mort cellulaire, en particulier dans les cellules cancéreuses en division rapide .

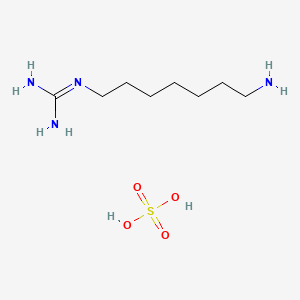

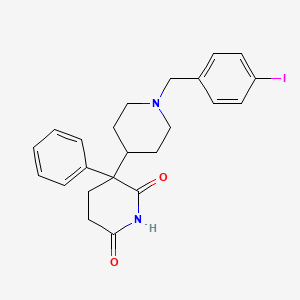

Composés similaires:

Méthotrexate : Un autre analogue du folate utilisé en chimiothérapie.

Raltitrexed : Un inhibiteur de la thymidylate synthase utilisé dans le traitement du cancer.

Pralatrexate : Un inhibiteur métabolique analogue du folate similaire au pemetrexed disodique.

Unicité : Le pemetrexed disodique est unique en raison de son approche multi-cible, inhibant plusieurs enzymes impliquées dans le métabolisme du folate. Cette activité à large spectre le rend efficace contre une variété de tumeurs solides .

Comparaison Avec Des Composés Similaires

Methotrexate: Another folate analog used in chemotherapy.

Raltitrexed: A thymidylate synthase inhibitor used in cancer treatment.

Pralatrexate: A folate analog metabolic inhibitor similar to pemetrexed disodium.

Uniqueness: Pemetrexed disodium is unique due to its multi-targeted approach, inhibiting multiple enzymes involved in folate metabolism. This broad-spectrum activity makes it effective against a variety of solid tumors .

Propriétés

Numéro CAS |

357166-30-4 |

|---|---|

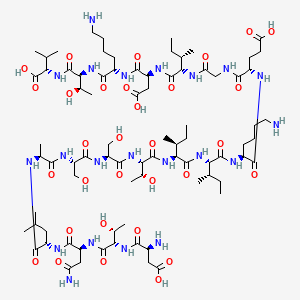

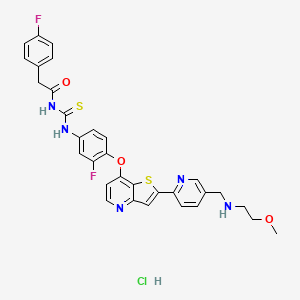

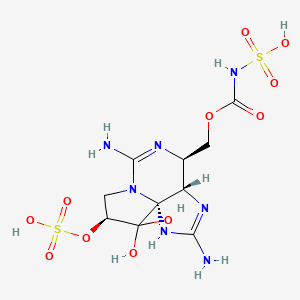

Formule moléculaire |

C40H52N10Na4O17 |

Poids moléculaire |

1036.9 g/mol |

Nom IUPAC |

tetrasodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid;pentahydrate |

InChI |

InChI=1S/2C20H21N5O6.4Na.5H2O/c2*21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h2*1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;;;5*1H2/t2*13-;;;;;;;;;/m00........./s1 |

Clé InChI |

MNDQQGBMLGJNME-WKUCUCPSSA-N |

SMILES isomérique |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na] |

SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na] |

Apparence |

Powder |

Synonymes |

LY-231514 Disodium Hydrate |

Origine du produit |

United States |

Q1: What is the main difference between Pemetrexed disodium 2.5 hydrate and the anhydrous form of Pemetrexed disodium?

A1: The primary difference lies in their hygroscopicity. Research indicates that the anhydrous form of Pemetrexed disodium, specifically a novel polymorph described in the study, exhibits significantly improved hygroscopicity compared to the commercially available Pemetrexed disodium 2.5 hydrate. [] This means the anhydrous form is less likely to absorb moisture from the environment, which can be beneficial for storage and handling of the drug substance.

Q2: How does the bioavailability of the anhydrous Pemetrexed disodium formulation compare to the 2.5 hydrate form?

A2: The research suggests that pharmaceutical compositions containing the anhydrous form of Pemetrexed disodium demonstrate higher bioavailability compared to formulations containing Pemetrexed disodium 2.5 hydrate. [] While the exact mechanism for this improvement is not detailed in the abstract, it could be linked to the enhanced stability and solubility of the anhydrous form.

Q3: Are there any existing analytical methods for quantifying Pemetrexed disodium hemipentahydrate?

A3: Yes, there are validated RP-HPLC methods for the quantitative analysis of this compound. [] Although the specific details of the method aren't provided in the abstract, this highlights the availability of analytical techniques for accurate determination of drug content in formulations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[8-[3-(3,4-Dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-8-carbonyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate](/img/structure/B1139280.png)

![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)

![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B1139296.png)